molecular formula C13H18O4 B8796723 3,5-Diisopropoxybenzoic acid

3,5-Diisopropoxybenzoic acid

Cat. No. B8796723
M. Wt: 238.28 g/mol
InChI Key: JDJUEYKZTTWEOB-UHFFFAOYSA-N
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Patent
US08237003B2

Procedure details

Crude isopropoxybenzoate from above (compound E) was dissolved in 200 mL THF/H2O (1:1) in a 500 mL flask. Excess lithium hydroxide (10 g) was added and the reaction refluxed for over 48 hours. The mixture was cooled, acidified with HCl to pH 2, then extracted with several portions of diethyl ether. The organic layers were washed with brine, dried over MgSO4, and concentrated to a white solid in 55% yield over 2 steps: IR (cm−1): 3064, 2978, 2933, 2639, 1693, 1594, 1300, 1158, 1114, 1040, 767; 1H NMR (250 MHz, CD3OD): δ 1.30 (dd, J=2.3, 5.9 Hz, 12H), 4.59 (qn, J=6.2 Hz, 2H), 6.61 (t, J=2.3 Hz, 1H), 7.10 (d, J=2.5 Hz, 2H); 13C NMR (63 MHz, CD3OD): 22.2 (4C), 71.2 (2C), 109.8, 109.9, 133.8, 160.3 (2C), 169.7.
Name
isopropoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound E
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC1C=CC=CC=1C([O-])=O)(C)C.[CH:14]([O:17][C:18]1[CH:19]=[C:20]([CH:27]=[C:28]([O:30][CH:31]([CH3:33])[CH3:32])[CH:29]=1)[C:21]([O:23]C(C)C)=[O:22])([CH3:16])[CH3:15].[OH-].[Li+].Cl>C1COCC1.O>[CH:31]([O:30][C:28]1[CH:27]=[C:20]([CH:19]=[C:18]([O:17][CH:14]([CH3:16])[CH3:15])[CH:29]=1)[C:21]([OH:23])=[O:22])([CH3:33])[CH3:32] |f:2.3,5.6|

Inputs

Step One
Name
isopropoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC1=C(C(=O)[O-])C=CC=C1
Name
compound E
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC=1C=C(C(=O)OC(C)C)C=C(C1)OC(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction refluxed for over 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with several portions of diethyl ether
WASH
Type
WASH
Details
The organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a white solid in 55% yield over 2 steps

Outcomes

Product
Name
Type
Smiles
C(C)(C)OC=1C=C(C(=O)O)C=C(C1)OC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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